2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid
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Overview
Description
“2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid” is a chemical compound with the CAS Number: 1784988-07-3 . It has a molecular weight of 154.21 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . These molecules can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain (27.5 kcal/mol) may serve as a thermodynamic driving force for reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2/c10-9(11)4-6-1-2-7-5-8(7)3-6/h6-8H,1-5H2,(H,10,11) .
Chemical Reactions Analysis
Bicyclo[4.1.0]heptenes can undergo a variety of transformations. Studies have revealed the reaction patterns of bicyclo[4.1.0]heptenes which include thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .
Physical and Chemical Properties Analysis
Scientific Research Applications
Organocatalytic Reactions
A study presented the synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its application in organocatalytic aldol reactions, highlighting the influence of acid geometry on selectivity and enantioselectivity in catalysis. The comparative study with beta-proline indicated the significance of the bicyclic system's geometry in achieving improved selectivity (Armstrong, Bhonoah, & White, 2009).
Polymerization Processes
Research on the synthesis, hydrolytic reactivity, and polymerization of 2,6‐ and 2,7‐dioxabicyclo[2.2.1]‐heptanes uncovered their potential in creating polymers with varying molecular weights and compositions. The study emphasized the compounds' reactivity and the conditions conducive to successful polymerization (Hall et al., 2007).
Synthesis of Alicyclic Polyimides
An investigation into the synthesis of fully alicyclic polyimides from bicyclo[2.2.1]heptane-based dianhydrides revealed the production of polyimides with specific structural features, contributing to advancements in materials science, particularly in the development of new polymeric materials (Matsumoto, 2001).
Advanced Oxidation Processes
A study on the use of peracetic acid in advanced oxidation processes (AOPs) for pollutant degradation highlighted the catalytic role of cobalt ions in activating peracetic acid, producing acetylperoxyl radicals. This research provides insights into the degradation mechanisms of aromatic organic compounds, emphasizing the efficiency of AOPs at varying pH levels and in different water matrices (Kim et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)4-6-1-2-7-5-8(7)3-6/h6-8H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGZYXPJPARJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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